CID 71777639
Description
CID 71777639 corresponds to cobalt phosphide (Co₂P), a transition metal phosphide with the linear formula Co₂P. It is an inorganic compound characterized by its covalent bonding structure and applications in catalysis, energy storage, and materials science. Key identifiers and properties from the provided evidence include:
| Property | Value/Description | Source |
|---|---|---|
| PubChem CID | 71777639 | |
| Linear Formula | Co₂P | |
| SMILES | P(#[Co])=[Co] |
|
| InChI Key | XBWGSQZRPFGEBJ-UHFFFAOYSA-N | |
| Synonyms | Cobalt diphosphide, cobalt(II) phosphide |
Cobalt phosphide is notable for its thermal stability and semiconducting properties, though specific data on melting point, density, or catalytic performance are absent in the provided evidence. Its structure involves cobalt atoms bonded to phosphorus, forming a lattice that contributes to its utility in heterogeneous catalysis and electrochemical applications .
Properties
Molecular Formula |
Co2P |
|---|---|
Molecular Weight |
148.84015 g/mol |
InChI |
InChI=1S/2Co.P |
InChI Key |
XBWGSQZRPFGEBJ-UHFFFAOYSA-N |
Canonical SMILES |
P(#[Co])=[Co] |
Origin of Product |
United States |
Preparation Methods
The synthesis of dicobaltiophosphane typically involves the formation of C–P bonds. Common methods include:
Reaction of Organometallic Compounds with Halophosphines: This method involves the reaction of organometallic reagents with halophosphines under controlled conditions.
Reduction of Phosphorus Compounds: Another approach is the reduction of higher oxidation state phosphorus compounds to form the desired phosphane.
Hydrophosphination: This method involves the addition of phosphine to unsaturated organic compounds, often catalyzed by transition metals.
Chemical Reactions Analysis
Dicobaltiophosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides, which are often more stable.
Substitution Reactions: Dicobaltiophosphane can participate in substitution reactions where one of its ligands is replaced by another.
Cross-Coupling Reactions: It can be used in cross-coupling reactions, such as the Suzuki-Miyaura and Negishi reactions, to form C–C bonds.
Common reagents used in these reactions include palladium catalysts, halides, and various organic substrates. The major products formed depend on the specific reaction conditions but often include complex organophosphorus compounds .
Scientific Research Applications
Dicobaltiophosphane has a wide range of applications in scientific research:
Catalysis: It is used as a ligand in homogeneous catalysis, particularly in reactions involving transition metals.
Materials Science: The compound’s unique coordination properties make it useful in the development of new materials, including metal-organic frameworks (MOFs) and metal-organic cages (MOCs).
Biological Applications: Organophosphorus compounds, including dicobaltiophosphane, are being explored for their potential in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which dicobaltiophosphane exerts its effects is primarily through its ability to coordinate with metal centers. This coordination can alter the electronic properties of the metal, thereby influencing the reactivity and selectivity of catalytic processes . The molecular targets often include transition metals such as palladium, platinum, and nickel .
Comparison with Similar Compounds
Comparison with Similar Compounds
However, we can infer comparisons based on chemical class (transition metal phosphides) and PubChem entries for related substrates/inhibitors mentioned in other studies:
Table 1: Selected Metal-Containing Compounds from Evidence
Key Observations:
Structural Differences: Co₂P is an inorganic metal phosphide, whereas compounds like betulin (CID 72326) and oscillatoxin D (CID 101283546) are organic molecules with complex carbon backbones . Unlike organic inhibitors (e.g., CID 72326), Co₂P lacks biological activity but exhibits catalytic and electronic properties due to its metal-phosphorus bonds .
Functional Contrasts: Co₂P is used in industrial catalysis (e.g., hydrogen evolution reactions), while organic compounds like taurocholic acid (CID 6675) serve as substrates in biochemical assays . Oscillatoxin derivatives (CID 101283546) are bioactive toxins, highlighting a stark contrast to Co₂P’s non-biological applications .
Data Limitations: No direct comparisons to other metal phosphides (e.g., nickel phosphide, iron phosphide) are available in the evidence. Thermodynamic or catalytic performance metrics (e.g., reaction rates, conductivity) for Co₂P are absent, limiting quantitative analysis.
Q & A
Q. How to conduct a systematic literature review for this compound?
- Use databases like PubMed, SciFinder, and Google Scholar with search terms combining "this compound" and keywords (e.g., "synthesis," "mechanism"). Filter results by relevance, publication date (last 10 years), and peer-reviewed status. Organize findings using reference managers (Zotero, EndNote) and critically evaluate methodologies to identify gaps .
【干货】查文献教学,适用考研复试/科研新手,浙大博士经验谈05:51
Q. What criteria should guide the selection of primary data collection methods for this compound studies?
- Align methods with research goals:
- Quantitative : Spectrophotometry, mass spectrometry for structural/kinetic analysis .
- Qualitative : Interviews/focus groups for exploring interdisciplinary applications (e.g., drug discovery teams) .
Advanced Research Questions
Q. How to resolve contradictions in experimental data for this compound?
- Step 1 : Re-examine variables (e.g., purity of reagents, instrument sensitivity).
- Step 2 : Apply statistical tests (ANOVA, t-tests) to assess significance of discrepancies.
- Step 3 : Cross-validate findings using orthogonal methods (e.g., X-ray crystallography vs. computational docking) .
- Example Scenario: Conflicting bioavailability data may arise from differences in animal models; use meta-analysis to contextualize results .
Q. What advanced techniques are suitable for analyzing multi-omics interactions involving this compound?
- Combine transcriptomics (RNA-seq) and proteomics (SILAC) to map pathways affected by the compound. Use bioinformatics tools (STRING, KEGG) for network analysis and identify hub genes/proteins. Validate hypotheses via CRISPR-Cas9 knockouts or inhibitor assays .
Q. How to design a longitudinal study to assess chronic effects of this compound?
- Define timepoints (e.g., 0, 6, 12 months) and endpoints (e.g., toxicity markers, metabolic stability). Use mixed-effects models to account for individual variability. Ensure ethical compliance (e.g., informed consent, data anonymization) .
Q. What strategies mitigate bias in interdisciplinary studies of this compound?
- Collaboration : Involve domain experts (e.g., chemists, biologists) to cross-validate interpretations.
- Transparency : Preregister protocols on platforms like Open Science Framework and share raw data via repositories (Figshare, Zenodo) .
Methodological Guidelines
Q. How to structure a research proposal for funding applications targeting this compound?
- Follow PICOT framework: P opulation (e.g., cell lines, animal models), I ntervention (dose/administration route), C omparison (control groups), O utcome (efficacy metrics), T imeframe. Highlight innovation (e.g., novel delivery systems) and societal impact (e.g., therapeutic potential) .
Q. What ethical considerations apply to human-derived data in this compound research?
Q. How to optimize survey instruments for stakeholder feedback on this compound applications?
- Pilot-test questionnaires with a small cohort (n=20) to refine clarity and reduce ambiguity. Use Likert scales for attitudes and open-ended questions for qualitative insights. Avoid leading questions (e.g., "Do you agree that this compound is effective?") .
Data Analysis & Reporting
Q. What statistical approaches are recommended for dose-response studies of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
